REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl[C:8]1([F:26])[C:12](Cl)([F:13])[O:11][C:10]([C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])([C:15]([F:18])([F:17])[F:16])[O:9]1>O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl>[F:13][C:12]1[O:11][C:10]([C:19]([F:24])([F:25])[C:20]([F:22])([F:23])[F:21])([C:15]([F:18])([F:17])[F:16])[O:9][C:8]=1[F:26] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
4,5-dichloro-4,5-difluoro-2-pentafluoroethyl-2-trifluoromethyl-1,3-dioxolane
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
ClC1(OC(OC1(F)Cl)(C(F)(F)F)C(C(F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.43 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1OC(OC1F)(C(F)(F)F)C(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |